molecular formula C22H21N3O4 B2890743 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1695168-79-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B2890743
CAS RN: 1695168-79-6
M. Wt: 391.427
InChI Key: XLIZBJKJZLQENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorene core, which is a three-ring system with two benzene rings fused to a central cyclopentene ring . The fluorene core is modified with a methoxy carbonyl group, an amino group, and a pyrazole ring, which is a heterocyclic compound containing nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic core. The fluorene core would likely contribute to the compound’s aromaticity and stability, while the various functional groups would influence its reactivity .

Scientific Research Applications

Fluorenyl-9-methoxycarbonyl-Protected Amino Acids as Surfactants

Research indicates that N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the compound , have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants interact with CNTs and are convertible into enzymatically activated CNT surfactants, facilitating homogeneous aqueous nanotube dispersions under consistent and physiological conditions (Cousins et al., 2009).

Synthesis of Oligomers from Sugar Amino Acids

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, have been synthesized. These acids are then used in solid-phase synthesis to efficiently produce oligomers of varying lengths. Such oligomers with a beta-hydrido substituent at the anomeric carbon have potential applications in various fields (Gregar & Gervay-Hague, 2004).

Catalytic Applications in Synthesis

1-(Carboxymethyl)pyridinium iodide, with functional similarities to the given compound, has been used as a reusable catalyst for the efficient synthesis of pyranopyrazole derivatives. This catalysis process employs a green and simple methodology, contributing to the development of environmentally friendly synthesis techniques (Moosavi‐Zare et al., 2016).

Synthesis of Substituted Benzo[b]pyrans

The synthesis of substituted benzo[b]pyrans has been accomplished through the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. The structure of these compounds, including derivatives with methoxy groups, was determined via X-ray diffraction, illustrating their potential in various chemical applications (Shestopalov et al., 2003).

Reversible Protecting Group for Peptide Synthesis

N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives, sharing structural characteristics with the compound of interest, have been employed as intermediates for peptides with reversibly protected peptide bonds. This technique is particularly valuable in inhibiting interchain association during solid-phase peptide synthesis, demonstrating a significant role in peptide research and development (Johnson et al., 1993).

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(1-methylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-24-12-14(11-23-24)20(21(26)27)25(2)22(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-12,19-20H,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIZBJKJZLQENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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